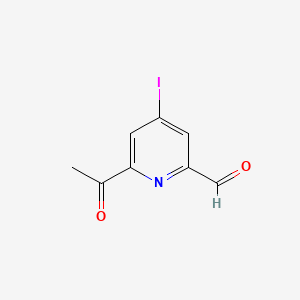
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5FN2O3 and a molecular weight of 184.12 g/mol . This compound is characterized by the presence of a fluorine atom and a nitro group attached to a pyridine ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-4-nitropyridin-2-YL)ethanone typically involves the fluorination of pyridine derivatives. One common method is the selective fluorination of pyridine using reagents such as Selectfluor® . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 1-(6-Fluoro-4-aminopyridin-2-YL)ethanone.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluorine and nitro groups may influence its reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions.
類似化合物との比較
Similar Compounds
1-(6-Fluoropyridin-2-yl)ethanone: Similar structure but lacks the nitro group.
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone: Contains a pyrrolidine group instead of a nitro group.
Uniqueness
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions.
特性
分子式 |
C7H5FN2O3 |
|---|---|
分子量 |
184.12 g/mol |
IUPAC名 |
1-(6-fluoro-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5FN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
InChIキー |
DZYUNFBAPUBXBW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


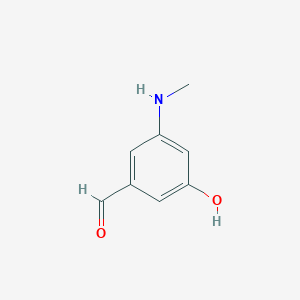
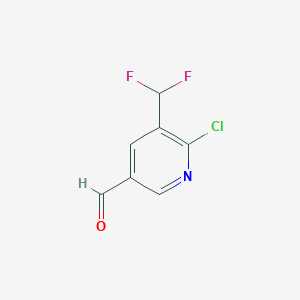
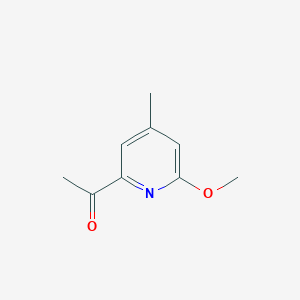
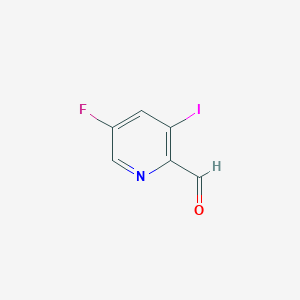
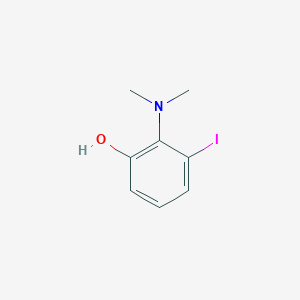
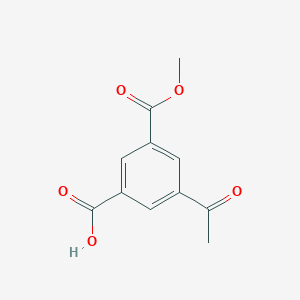
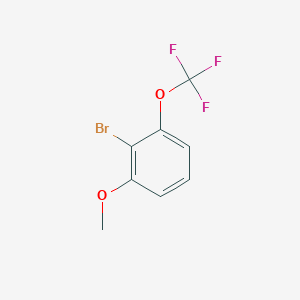
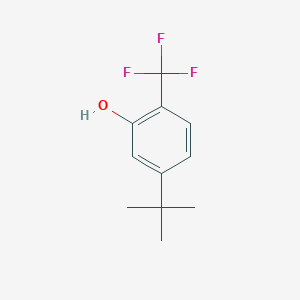
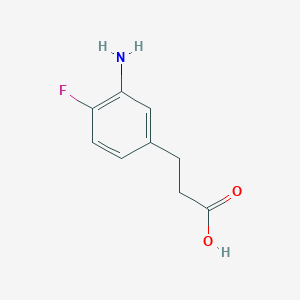
![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
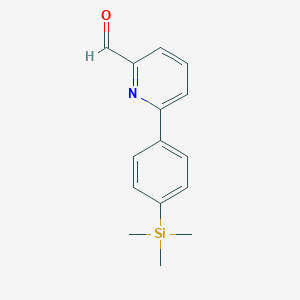
![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
